molecular formula C20H46N8O4S B10762647 Guanidine, (2-(octahydro-1-azocinyl)ethyl)-, hemisulfate

Guanidine, (2-(octahydro-1-azocinyl)ethyl)-, hemisulfate

Cat. No.: B10762647
M. Wt: 494.7 g/mol
InChI Key: NBJGGHFXCGHTNJ-UHFFFAOYSA-N
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Description

Guanidine, (2-(octahydro-1-azocinyl)ethyl)-, hemisulfate is a chemical compound known for its significant pharmacological properties, particularly in the treatment of hypertension. This compound is a derivative of guanidine and features a unique structure that includes an octahydro-1-azocinyl group. It is commonly referred to in the context of its sulfate form, which enhances its solubility and stability for medical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidine, (2-(octahydro-1-azocinyl)ethyl)-, hemisulfate typically involves the reaction of guanidine with an appropriate azocane derivative. The process can be summarized as follows:

    Starting Materials: Guanidine and 2-(octahydro-1-azocinyl)ethyl chloride.

    Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions.

    Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid are often used to facilitate the reaction.

    Purification: The product is purified through recrystallization or chromatography to obtain the hemisulfate salt.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar steps but with optimized conditions for large-scale synthesis. Continuous flow reactors and automated systems are employed to ensure consistent quality and yield. The use of high-purity starting materials and stringent quality control measures are critical in the industrial production process .

Chemical Reactions Analysis

Types of Reactions

Guanidine, (2-(octahydro-1-azocinyl)ethyl)-, hemisulfate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, especially at the guanidine moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst; conducted under atmospheric or elevated pressures.

    Substitution: Alkyl halides or other electrophiles; reactions are performed in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can have different pharmacological or chemical properties .

Scientific Research Applications

Guanidine, (2-(octahydro-1-azocinyl)ethyl)-, hemisulfate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of guanidine, (2-(octahydro-1-azocinyl)ethyl)-, hemisulfate involves the inhibition of norepinephrine release from sympathetic nerve endings. This action is achieved by interfering with the storage and release mechanisms of norepinephrine, leading to a decrease in peripheral vascular resistance and, consequently, blood pressure. The compound targets adrenergic neurons and affects the sympathetic nervous system pathways .

Comparison with Similar Compounds

Similar Compounds

    Guanethidine: Another guanidine derivative used for hypertension, but with a different side chain structure.

    Bethanidine: Similar in function but with variations in its chemical structure and pharmacokinetics.

    Debrisoquine: A related compound with antihypertensive properties but differing in its metabolic pathways.

Uniqueness

Guanidine, (2-(octahydro-1-azocinyl)ethyl)-, hemisulfate is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its ability to selectively inhibit norepinephrine release makes it particularly effective in managing hypertension, setting it apart from other similar compounds .

Properties

Molecular Formula

C20H46N8O4S

Molecular Weight

494.7 g/mol

IUPAC Name

2-[2-(azocan-1-yl)ethyl]guanidine;hydron;sulfate

InChI

InChI=1S/2C10H22N4.H2O4S/c2*11-10(12)13-6-9-14-7-4-2-1-3-5-8-14;1-5(2,3)4/h2*1-9H2,(H4,11,12,13);(H2,1,2,3,4)

InChI Key

NBJGGHFXCGHTNJ-UHFFFAOYSA-N

Canonical SMILES

[H+].[H+].C1CCCN(CCC1)CCN=C(N)N.C1CCCN(CCC1)CCN=C(N)N.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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